molecular formula C13H11N3 B2671850 2-Benzylbenzotriazole CAS No. 66519-70-8

2-Benzylbenzotriazole

Cat. No. B2671850
CAS RN: 66519-70-8
M. Wt: 209.252
InChI Key: LJVWBACGGDLQQX-UHFFFAOYSA-N
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Description

2-Benzylbenzotriazole is a derivative of Benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Benzotriazole features two fused rings . Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . It is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
    • They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
    • The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
  • Material Science

    • Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
    • They have been used in the development of new materials with improved properties .
  • Organic Synthesis

    • Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
    • This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .
  • Electrochemistry

    • Benzotriazole (BTA) demonstrates strong anticorrosion properties of copper and plays a role as a leveler and an additive to the electroplating bath for control of the roughness and corrosion resistance of the electrodeposited copper layer .
  • Synthesis of Heterocyclic Skeletons

    • Benzotriazole methodology has been used for the construction of pharmacologically important heterocyclic skeletons .
    • It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
    • This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .
  • Synthetic Auxiliary and Catalyst

    • Benzotriazole has been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .
    • It is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .

Future Directions

There has been a large upsurge in the synthesis of benzotriazole via different pathways . The development of a simple regiospecific or highly regioselective, environmentally more benign substitutions of benzotriazole is still urgent . In the future, biomarkers are needed to help predict which therapies patients may benefit from the most .

properties

IUPAC Name

2-benzylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVWBACGGDLQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylbenzotriazole

Synthesis routes and methods

Procedure details

(Phenylmethyl)-1H-benzotriazole was prepared from 1H-benzotriazole (11.91 g, 0.100 mol) and benzyl chloride as in Example 1 for 1 hour to give the title compound and (phenylmethyl)-2H- benzotriazole in a ratio of 75:25. Workup and two recrystallization gives the pure 1H-isomer: mp 117°-119° C. (CH3CN); (lit.1 mp 114°-117° C.; lit.2,3 mp 115°-116° C.)
Quantity
11.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
7
Citations
ZG Le, ZC Chen, Y Hu, QG Zheng - Heterocycles, 2004 - researchgate.net
… of 75%, ratio of 1-/2-benzylbenzotriazole is 11:1. But same reaction completed only within 20 h … yield >90%, ratio of 1-/2-benzylbenzotriazole is 14:1. The reaction of benzotriazole with 1-…
Number of citations: 19 www.researchgate.net
CW Rees, RC Storr - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… No 2-benzylbenzotriazole was detected, in keeping with the previous observations that little … two unidentified substances were also isolated but no 2-benzylbenzotriazole was detected. …
Number of citations: 19 pubs.rsc.org
AR Katritzky, A Jesorka, J Wang, B Yang, J Wu… - Liebigs …, 1996 - Wiley Online Library
Abstract Treatment of 2‐alkylbenzotriazoles with lithium diisopropylamide (LDA) at −78C gave, depending on workup conditions, either dimers of the type Bt 2 CHRCHRBt 2 (2) (Bt 2 = …
CD Campbell, CW Rees - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Phenylbenzotriazole was obtained, as expected, together with a small amount of benzoic acid, which was not detected in the reaction of 2-benzylbenzotriazole with lead tetra-acetate. …
Number of citations: 2 pubs.rsc.org
SH Mashraqui, S Kumar, CD Mudaliar - Bulletin of the Chemical …, 2001 - journal.csj.jp
… Na2SO4, was concentrated to give a semisolid residue, which was chromatographed by SiO2 using hexane: ethyl acetate (90:10) to give a less-polar product, N-2-benzylbenzotriazole …
Number of citations: 15 www.journal.csj.jp
B Yiğitsoy - 2011 - open.metu.edu.tr
A new class of π-conjugated monomers was synthesized with combination of electron donating and electron-withdrawing heterocyclics to understand the effects of structural differences …
Number of citations: 4 open.metu.edu.tr
MR Bryce, M Vernon - Advances in Heterocyclic Chemistry, 1981 - Elsevier
Publisher Summary The term benzyne denotes ortho-benzyne, also known as 1,2-dehydrobenzene. Benzyne lacks two ortho hydrogen atoms of benzene but not the stabilization …
Number of citations: 46 www.sciencedirect.com

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